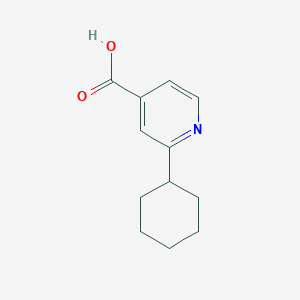
tert-Butyl 4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a pyridine derivative and a tert-butyl ester group
Métodos De Preparación
The synthesis of tert-Butyl 4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine derivative: Starting with a suitable pyridine precursor, the 3-methyl and 5-(1-hydroxypropyl) substituents are introduced through alkylation and hydroxylation reactions.
Piperazine ring formation: The pyridine derivative is then reacted with a piperazine compound under controlled conditions to form the desired piperazine ring.
Introduction of the tert-butyl ester group: The final step involves esterification with tert-butyl chloroformate to introduce the tert-butyl ester group.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
tert-Butyl 4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the piperazine ring.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
tert-Butyl 4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate: Lacks the 5-(1-hydroxypropyl) substituent, which may affect its biological activity and chemical reactivity.
tert-Butyl 4-(5-(1-hydroxyethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate: Has a shorter hydroxyalkyl chain, which may influence its solubility and interaction with molecular targets.
tert-Butyl 4-(5-(1-hydroxypropyl)-3-ethylpyridin-2-yl)piperazine-1-carboxylate: Contains an ethyl group instead of a methyl group, potentially altering its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological characteristics.
Propiedades
Fórmula molecular |
C18H29N3O3 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[5-(1-hydroxypropyl)-3-methylpyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H29N3O3/c1-6-15(22)14-11-13(2)16(19-12-14)20-7-9-21(10-8-20)17(23)24-18(3,4)5/h11-12,15,22H,6-10H2,1-5H3 |
Clave InChI |
MUNYDGCXOJOSAC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CN=C(C(=C1)C)N2CCN(CC2)C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




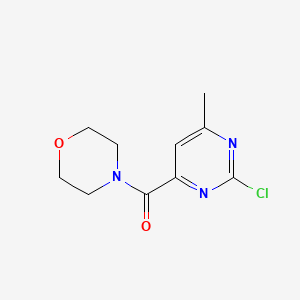
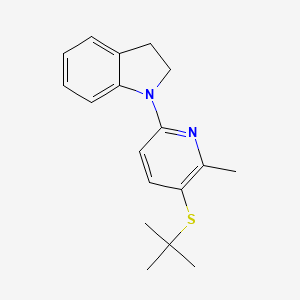




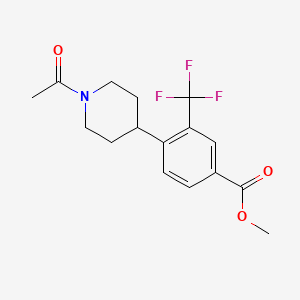

![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate](/img/structure/B11806625.png)
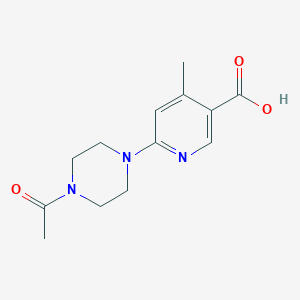
![N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine](/img/structure/B11806638.png)
